molecular formula C23H19N5 B2598260 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine CAS No. 956387-20-5

7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2598260
CAS No.: 956387-20-5
M. Wt: 365.44
InChI Key: ZHZGLVHLHPMGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a synthetically designed small molecule based on the pyrazolo[1,5-a]pyrimidine scaffold, a structure recognized for its diverse pharmacological potential and role as a bioisostere of purine bases . This specific compound features a 3,5-diphenyl core substitution pattern, a configuration that has been extensively investigated in related analogues for its potent inhibitory activity against Mycobacterium tuberculosis (M.tb), highlighting its value in infectious disease research . The 7-position is functionalized with a 3,5-dimethylpyrazole moiety, a modification that can significantly influence the molecule's electronic properties, binding affinity, and overall pharmacokinetic profile, making it a compound of high interest for structure-activity relationship (SAR) studies. The core pyrazolo[1,5-a]pyrimidine structure is a prominent pharmacophore in medicinal chemistry, with documented applications as a potent protein kinase inhibitor (PKI) for targeted cancer therapy . Compounds based on this scaffold have shown efficacy in inhibiting kinases such as EGFR, B-Raf, and MEK, which are critical in cancers like non-small cell lung cancer (NSCLC) and melanoma . Furthermore, this chemical class has also been explored for other therapeutic areas, including as an α-glucosidase inhibitor for diabetes research and for its sedative-hypnotic properties . Researchers can leverage this high-quality chemical building block to probe novel biological targets, develop new therapeutic leads, or advance chemical biology studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-(3,5-dimethylpyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5/c1-16-13-17(2)27(26-16)22-14-21(19-11-7-4-8-12-19)25-23-20(15-24-28(22)23)18-9-5-3-6-10-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZGLVHLHPMGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Characteristics

The molecular formula of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is C19H18N4C_{19}H_{18}N_4, with a molecular weight of approximately 306.38 g/mol. The structure features a unique arrangement of pyrazole and pyrimidine rings that contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that compounds in this class can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell cycle regulation and apoptosis. Notably, compounds similar to this compound have demonstrated efficacy against breast cancer (MDA-MB-231) and prostate cancer (DU 205) cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has been explored in several studies. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property makes them candidates for treating chronic inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazolo derivatives have also been documented. They exhibit activity against various bacterial strains and fungi, suggesting their potential use in developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 3,5-dimethylpyrazole and diphenyl derivatives . The synthetic routes often focus on optimizing yield and purity while minimizing reaction times.

Case Study: Antitumor Evaluation

In a recent study published in Molecules, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antitumor activity against several cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against targeted cancer cells .

Case Study: In Vivo Studies

Another investigation examined the in vivo effects of pyrazolo derivatives on tumor-bearing mice models. The study found that these compounds not only inhibited tumor growth but also reduced metastasis by affecting angiogenesis pathways .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural Modifications and Substituent Effects

Pyrazolo[1,5-a]pyrimidine derivatives are typically modified at positions 3, 5, and 7 to tune their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound C-3 Substituent C-5 Substituent C-7 Substituent Key Properties
Target Compound Phenyl Phenyl 3,5-Dimethylpyrazole High lipophilicity; potential for kinase binding due to aryl groups .
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Aryl/Alkyl Amine/Thiol Trifluoromethyl Enhanced metabolic stability; nanomolar Pim1 kinase inhibition (IC₅₀ = 1.5–27 nM) .
18F-Labeled Derivatives (e.g., [18F]3) Cyano Methyl/Acetate Fluoroethylamino Radiolabeled for PET imaging; moderate tumor uptake in vivo .
3,5-Diaminopyrazolo[1,5-a]pyrimidines Arylazo Arylazo H/Amine Broad-spectrum antimicrobial activity (MIC = 2–16 µg/mL) .

Physicochemical Properties

  • Metabolic Stability : Trifluoromethyl and pyrazole substituents in analogs improve resistance to oxidative metabolism, a feature likely shared by the target compound .

Biological Activity

7-(3,5-Dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H14N4\text{C}_{17}\text{H}_{14}\text{N}_4

Key properties include:

  • Molecular Weight : 278.31 g/mol
  • Boiling Point : Not specified
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The synthetic route often incorporates cyclization reactions that yield the pyrazolo[1,5-a]pyrimidine framework.

Antitumor Activity

Recent studies have demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antitumor activity. For instance, a study reported that derivatives showed IC50 values ranging from 5 to 20 µM against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
4tA5499.8CDK9 inhibition
4nMDA-MB-23114.2Apoptosis induction via CDK inhibition
5fC6 (glioma)5.13Cell cycle arrest and apoptosis

The primary mechanism of action for this class of compounds appears to involve the inhibition of cyclin-dependent kinases (CDKs). By targeting CDK9 and CDK2, these compounds can disrupt cell cycle progression and induce apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence biological activity. For example:

  • Substituents at the C3 and C5 positions enhance binding affinity to CDKs.
  • Electron-donating groups on the phenyl rings improve cytotoxicity against tumor cells.

Case Study 1: In Vitro Efficacy

In a recent study involving a series of synthesized pyrazolo derivatives, compound 4t was shown to effectively inhibit tumor cell growth in vitro with an IC50 value of 9.8 µM against A549 cells. The study utilized flow cytometry to confirm that the mechanism involved apoptosis induction through CDK9 inhibition .

Case Study 2: Selectivity in Cancer Treatment

Another investigation focused on the selectivity of compound 5f in glioma treatment demonstrated its efficacy with an IC50 value of 5.13 µM while showing minimal cytotoxic effects on healthy cell lines like L929. This selectivity is crucial for developing safer cancer therapies .

Q & A

Basic Question

  • 1H/13C NMR : To confirm substituent positions and detect tautomeric forms .
  • FTIR : Identification of functional groups (e.g., C=N stretches at ~1,600 cm⁻¹) .
  • HRMS : Accurate mass verification (e.g., [M+H]+ ion for molecular formula confirmation) .
  • HPLC-PDA : Purity assessment, especially for isomers with similar Rf values .

How does the substitution pattern influence the biological activity of pyrazolo[1,5-a]pyrimidines?

Advanced Question
Structure-activity relationship (SAR) studies reveal:

  • 3,5-Diphenyl groups : Enhance π-stacking with hydrophobic enzyme pockets (e.g., kinase targets) .
  • 7-Position modifications : Trifluoromethyl or pyrazolyl groups improve metabolic stability and binding affinity .
  • Electron-donating groups (e.g., -OH) : May reduce activity due to increased solubility and decreased membrane permeability .

What purification methods are effective for isolating this compound from reaction mixtures?

Basic Question

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, leveraging solubility differences .
  • HPLC : Preparative reverse-phase columns for isolating regioisomers .

How can experimental design (DoE) optimize reaction parameters for this compound’s synthesis?

Advanced Question
DoE methods like Plackett-Burman or Box-Behnken designs systematically vary factors (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example, a central composite design reduced the number of experiments needed to maximize yield in Pd-catalyzed reactions by 40% . Response surface models can also predict interactions between variables, such as the nonlinear effect of base concentration on cyclization efficiency .

What catalytic systems improve reaction efficiency in pyrazolo[1,5-a]pyrimidine synthesis?

Advanced Question

  • Palladium catalysts : Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings at the 7-position .
  • Copper-mediated C–H activation : For direct arylation of pyrazole rings under mild conditions .
  • Organocatalysts : Proline derivatives for asymmetric induction in chiral pyrazolo[1,5-a]pyrimidines .

How can molecular docking and pharmacokinetic modeling guide target identification for this compound?

Advanced Question

  • Docking studies : AutoDock Vina or Schrödinger Suite can predict binding modes to kinase ATP pockets (e.g., EGFR, CDK2) .
  • ADMET prediction : Tools like SwissADME assess lipophilicity (LogP), blood-brain barrier penetration, and cytochrome P450 interactions .
  • Toxicity profiling : ProTox-II predicts hepatotoxicity risks based on structural alerts (e.g., pyrazole ring metabolic liabilities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.